1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one
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Overview
Description
1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
One common synthetic route includes the reaction of 2,2-diphenylethylamine with ethyl 2-oxo-4-phenylbutanoate under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells .
Comparison with Similar Compounds
1-(2,2-Diphenylethyl)-5-ethoxypyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2,2-Diphenylethyl)piperidine: This compound has a similar structure but with a piperidine ring instead of a pyrrolidinone ring.
1-(2,2-Diphenylethyl)-2-pyrrolidinone: This compound lacks the ethoxy group and has different physical and chemical properties.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has a different substitution pattern and exhibits unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73691-13-1 |
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Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethyl)-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C20H23NO2/c1-2-23-20-14-13-19(22)21(20)15-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3 |
InChI Key |
OCRJCRBJYSNCCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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